molecular formula C11H15NO B2540943 4-[2-(Dimethylamino)ethyl]benzaldehyde CAS No. 313975-22-3

4-[2-(Dimethylamino)ethyl]benzaldehyde

Cat. No.: B2540943
CAS No.: 313975-22-3
M. Wt: 177.247
InChI Key: QWMCCNOXTOXUBK-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]benzaldehyde is an organic compound with the molecular formula C11H15NO. It is a benzaldehyde derivative where the benzene ring is substituted with a dimethylaminoethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]benzaldehyde has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[2-(Dimethylamino)ethyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCCNOXTOXUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313975-22-3
Record name 4-[2-(dimethylamino)ethyl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)-N,N-dimethylethylamine (6.8 g) was refluxed under heating with magnesium for 1 hr to prepare a Grignard reagent, which was reacted with DMF to give the objective 4-(2-dimethylaminoethyl)benzaldehyde as an oil (4.2 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
Grignard reagent
Quantity
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Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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